Stereochemical Complexity: Fewer Undefined Stereocenters vs. 4-(2,5-Dimethylcyclohexyl)aniline
4-(2,6-Dimethylcyclohexyl)aniline presents 2 undefined atom stereocenters, compared with 3 undefined stereocenters for the 2,5-dimethyl regioisomer (CAS 2060035-69-8, CID 137702191) [1][2]. This lower stereochemical count, resulting from the symmetric 2,6-substitution pattern, reduces the potential diastereomeric complexity from a theoretical maximum of 8 stereoisomers (2,5-isomer) to a reduced set for the 2,6-isomer, simplifying chiral resolution requirements and analytical characterization in enantioselective synthesis workflows .
| Evidence Dimension | Number of undefined atom stereocenters (PubChem computed descriptor) |
|---|---|
| Target Compound Data | 2 undefined atom stereocenters; Complexity Index = 184 |
| Comparator Or Baseline | 4-(2,5-Dimethylcyclohexyl)aniline: 3 undefined atom stereocenters; Complexity Index = 194 |
| Quantified Difference | Δ = 1 fewer stereocenter; Complexity difference = 10 units lower |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18); Complexity computed by Cactvs 3.4.6.11 |
Why This Matters
Fewer stereocenters reduce the number of possible diastereomers that must be separated or analytically resolved during chiral synthesis, lowering purification cost and analytical burden for procurement decisions involving stereochemically sensitive applications.
- [1] PubChem CID 137702189, 4-(2,6-Dimethylcyclohexyl)aniline. Undefined Atom Stereocenter Count: 2; Complexity: 184. View Source
- [2] PubChem CID 137702191, 4-(2,5-Dimethylcyclohexyl)aniline. Undefined Atom Stereocenter Count: 3; Complexity: 194. View Source
